5-(furan-3-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine
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Overview
Description
5-(furan-3-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-3-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction using a furan boronic acid and a halogenated pyrimidine intermediate.
Addition of the Trifluoroethyl Group: The trifluoroethyl group can be added through a nucleophilic substitution reaction using a trifluoroethylamine and the appropriate pyrimidine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis for the development of more complex molecules.
Biology
In biological research, it may be used as a probe to study enzyme interactions and metabolic pathways.
Medicine
Industry
In the agrochemical industry, it may be used in the development of new pesticides or herbicides.
Mechanism of Action
The mechanism of action of 5-(furan-3-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine would depend on its specific biological target. Generally, pyrimidine derivatives can act as enzyme inhibitors, receptor agonists or antagonists, or as modulators of nucleic acid function. The furan ring and trifluoroethyl group may enhance binding affinity and specificity to the target.
Comparison with Similar Compounds
Similar Compounds
5-(furan-3-yl)pyrimidin-2-amine: Lacks the trifluoroethyl group, which may result in different biological activity and properties.
N-(2,2,2-trifluoroethyl)pyrimidin-2-amine: Lacks the furan ring, which may affect its binding interactions and stability.
Uniqueness
The presence of both the furan ring and the trifluoroethyl group in 5-(furan-3-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine makes it unique compared to other pyrimidine derivatives. These structural features may confer enhanced biological activity, stability, and specificity in its applications.
Properties
IUPAC Name |
5-(furan-3-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O/c11-10(12,13)6-16-9-14-3-8(4-15-9)7-1-2-17-5-7/h1-5H,6H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCUNUGGRUPLGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CN=C(N=C2)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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